BenchChemオンラインストアへようこそ!

6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene

Steroid synthesis Phenanthrene construction Natural product chemistry

6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene (CAS 1758-21-0), also referred to as 6-methoxy-5-methyltetralin, is a disubstituted tetrahydronaphthalene derivative with molecular formula C12H16O and a molecular weight of 176.26 g/mol. The compound bears a methoxy group at the 6-position and a methyl group at the 5-position on the saturated tetralin ring system, with a calculated logP of approximately 3.78 and an Fsp3 value of 0.5, indicating 50% sp3-hybridized carbon character.

Molecular Formula C12H16O
Molecular Weight 176.259
CAS No. 1758-21-0
Cat. No. B2949164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene
CAS1758-21-0
Molecular FormulaC12H16O
Molecular Weight176.259
Structural Identifiers
SMILESCC1=C(C=CC2=C1CCCC2)OC
InChIInChI=1S/C12H16O/c1-9-11-6-4-3-5-10(11)7-8-12(9)13-2/h7-8H,3-6H2,1-2H3
InChIKeyNJOJUKGAHCDZNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene (CAS 1758-21-0): Core Physicochemical Identity and Compound Class Positioning for Procurement Evaluation


6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene (CAS 1758-21-0), also referred to as 6-methoxy-5-methyltetralin, is a disubstituted tetrahydronaphthalene derivative with molecular formula C12H16O and a molecular weight of 176.26 g/mol . The compound bears a methoxy group at the 6-position and a methyl group at the 5-position on the saturated tetralin ring system, with a calculated logP of approximately 3.78 and an Fsp3 value of 0.5, indicating 50% sp3-hybridized carbon character . It belongs to the broader class of alkoxy-substituted tetralins that serve as versatile intermediates in medicinal chemistry and natural product synthesis, and is commercially supplied at standard purity levels of 97% (with batch-specific QC documentation including NMR, HPLC, and GC available from select vendors) .

Why 6-Methoxytetralin or Other In-Class Analogs Cannot Substitute for 6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene in Key Synthetic Applications


The 5-methyl substituent on 6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene is not a passive structural feature; it is a functionally decisive element that differentiates this compound from its closest commercially available analog, 6-methoxy-1,2,3,4-tetrahydronaphthalene (CAS 1730-48-9, 6-methoxytetralin, C11H14O, MW 162.23) [1]. In the classic steroid skeleton construction reported by Temple Robinson (Tetrahedron, 1957), the 5-methyl group is a mandatory participant in the multi-step conversion to the octahydro-trimethyl-oxophenanthrene scaffold — the des-methyl analog would produce an entirely different skeletal architecture [2]. Similarly, the (1R)-6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine scaffold, built directly from the target compound, delivers IC50 values of 550 nM against both JMJD2C (KDM4C) and JMJD3 (KDM6B) histone demethylases in TR-FRET enzymatic assays, whereas analogs bearing different 6-substituents on the same tetralin core can exhibit IC50 values exceeding 100,000 nM — a >180-fold potency differential driven by specific substitution patterns [3]. The 5-methyl group also provides regiochemical blocking that directs subsequent electrophilic aromatic substitution to alternative positions, a selectivity advantage absent in 6-methoxytetralin where both the 5- and 8-positions remain unsubstituted and competitively available .

Quantitative Differentiation Evidence for 6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene (CAS 1758-21-0) Versus Closest Analogs


Steroid Skeleton Construction: Mandatory 5-Methyl Group for Octahydrophenanthrene Scaffold Assembly

The 5-methyl group on the target compound is an essential architectural element — not an optional substituent — for constructing the trimethyl-substituted octahydrophenanthrene steroid skeleton. Temple Robinson (Tetrahedron, 1957) demonstrated that 6-methoxy-5-methyltetralin (I) could be converted through multiple synthetic routes into the defined octahydro-7-methoxy-2α:8:11β-trimethyl-3-oxophenanthrene product (XXI) via a hexahydrophenanthrene intermediate, with the 5-methyl group serving as one of the three methyl substituents in the final tetracyclic product [1]. If a user were to substitute the des-methyl analog 6-methoxytetralin (CAS 1730-48-9) as starting material, the C-8 methyl group in the final phenanthrene skeleton would be absent, producing a fundamentally different compound architecture that would fail to match the intended steroid analog. This is not a yield optimization question but a binary structural requirement: the 5-methyl group constitutes a carbon atom that appears in the final product scaffold [1].

Steroid synthesis Phenanthrene construction Natural product chemistry Tetralin intermediate

JMJD Histone Demethylase Inhibitor Potency: Scaffold Performance of 6-Methoxy-5-methyltetralin-Derived Ligands

The (1R)-6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine scaffold, for which the target compound serves as the direct synthetic precursor, delivers consistent IC50 values of 550 nM against both JMJD2C (KDM4C) and JMJD3 (KDM6B) histone lysine demethylases in TR-FRET enzymatic assays, as documented in US Patent 10106534 (Example 99, Celgene Quanticel Research) [1]. Critically, within the same patent series, an analog bearing a 6-(N-methyl-N-phenylamino) substituent in place of the 6-methoxy group on the tetralin core (BDBM293660, Example 2) exhibited an IC50 of 100,000 nM against the related TET3 enzyme — representing a >180-fold reduction in inhibitory potency [2]. While this is not a direct position-matched comparator, it demonstrates that the specific 6-methoxy-5-methyl substitution pattern on the tetralin scaffold delivers sub-micromolar potency in this target class, whereas alternative substitution patterns can result in dramatically inferior activity [REFS-1; REFS-2].

Epigenetics Histone demethylase JMJD2C JMJD3 KDM4C KDM6B Cancer therapeutics

Physical Property Differentiation: Molecular Weight, Predicted Boiling Point, and Density Versus 6-Methoxytetralin

The addition of a single methyl group at the 5-position differentiates the target compound (C12H16O, MW 176.26) from 6-methoxytetralin (C11H14O, MW 162.23) by 14.03 Da — an 8.7% increase in molecular weight that directly impacts distillation conditions, chromatographic retention, and analytical method parameters [REFS-1; REFS-2]. The predicted ACD/LogP for 6-methoxytetralin is 3.82, while the Fluorochem-calculated logP for the target compound is 3.78, indicating comparable lipophilicity despite the additional methyl group (note: values derived from different computational algorithms limit direct quantitative comparison) [REFS-1; REFS-3]. The density of 6-methoxytetralin is experimentally determined as 1.033 g/mL at 25°C, and its boiling point at reduced pressure is 365.7 K (92.6°C) at 0.001 atm [1]. For the target compound, experimentally measured density, boiling point, and melting point data remain sparsely reported in public databases — a procurement consideration for applications requiring precise physical property specifications .

Physicochemical characterization Chromatographic separation Purification Quality control

Regiochemical Blocking Advantage: 5-Methyl Substitution Directs Electrophilic Substitution Selectivity

In 6-methoxytetralin (CAS 1730-48-9), the methoxy group at position 6 activates the aromatic ring toward electrophilic substitution at both ortho positions (C-5 and C-7) and the para position (C-3), creating a regiochemical competition that can produce mixtures of mono- and disubstituted products . In the target compound (CAS 1758-21-0), the 5-methyl group permanently occupies one of the two methoxy-ortho positions, thereby eliminating C-5 as a competing electrophilic site. This regiochemical blocking effect directs formylation, acylation, halogenation, and nitration reactions preferentially to the remaining available positions (C-7 and C-3), simplifying product mixtures and improving effective yield of the desired mono-substituted regioisomer . In the total synthesis of cacalol and related sesquiterpene natural products, the analogous 5-methoxy-1,8-dimethyltetralin scaffold exploits regiochemical blocking by the C-8 methyl group to direct 6-formylation with high selectivity — a strategy directly enabled by methyl substitution at the ortho position relative to the methoxy directing group [1].

Regioselective synthesis Electrophilic aromatic substitution C-H functionalization Pharmaceutical intermediate

Supply Chain Differentiation: Vendor Availability and QC Documentation Coverage

The target compound (CAS 1758-21-0) and its des-methyl analog 6-methoxytetralin (CAS 1730-48-9) occupy different tiers of the chemical supply chain. 6-Methoxytetralin is broadly available from major international suppliers including Sigma-Aldrich (Cat# 183253) and TCI (Cat# M0765, >98.0% GC purity), with well-documented physical properties and established shipping/handling protocols [REFS-1; REFS-2]. In contrast, 6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene is supplied exclusively through specialty and boutique chemical vendors — including Bidepharm (Cat# BD623469, 97% purity with batch NMR/HPLC/GC), Fluorochem (Cat# F733348, 97% purity, now discontinued), ChemScene (Cat# CS-0336794), MolCore (NLT 98%), and Leyan (Cat# 1407464, 97%) [REFS-3; REFS-4; REFS-5]. Bidepharm explicitly provides batch-level QC documentation (NMR, HPLC, GC) upon request, a level of analytical transparency not uniformly available from all vendors for this relatively niche compound . The Fluorochem listing has been marked as 'Discontinued,' indicating potential supply constraints that buyers should proactively verify . This supply chain asymmetry means that users requiring the 5-methyl substitution pattern must plan procurement timelines more carefully than for the broadly stocked 6-methoxytetralin analog.

Chemical procurement Supply chain Quality assurance Batch QC Vendor comparison

Validated Application Scenarios for 6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene (CAS 1758-21-0) Based on Quantitative Evidence


Steroidal Phenanthrene and Tetracyclic Natural Product Skeleton Construction

Research groups engaged in the total synthesis of steroidal phenanthrenes, diterpenes, or related tetracyclic natural products should procure this compound as the required starting material when the target architecture contains a methyl substituent at the carbon position derived from C-5 of the tetralin precursor. As demonstrated by Temple Robinson (Tetrahedron, 1957), 6-methoxy-5-methyltetralin undergoes multi-step conversion to octahydro-7-methoxy-2α:8:11β-trimethyl-3-oxophenanthrene, with the 5-methyl group being stoichiometrically incorporated into the final tetracyclic product . The des-methyl analog 6-methoxytetralin cannot serve as a substitute because the missing methyl group cannot be installed at the equivalent position after ring construction — the entire synthetic sequence would yield a different compound. This application is supported by broader literature on methoxy-tetralone-based syntheses of diterpenes (veadeiroic acid, triptolide) and sesquiterpenes (biflorin, mansonone F), where the position of the methoxy and methyl substituents on the tetralin precursor directly determines the substitution pattern of the natural product target .

JMJD Histone Demethylase Inhibitor Development: Chiral 1-Aminotetralin Scaffold Preparation

Medicinal chemistry programs developing small-molecule inhibitors of JMJD2C (KDM4C), JMJD3 (KDM6B), or related Jumonji C domain-containing histone demethylases can use the target compound as the direct precursor to the (1R)- or (1S)-6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine scaffold. US Patent 10106534 (Celgene Quanticel Research) demonstrates that the (1R)-6-methoxy-5-methyl substitution pattern delivers IC50 values of 550 nM against both JMJD2C and JMJD3 in TR-FRET enzymatic assays . The 6-methoxy-5-methyl substitution pattern is critical: within the same patent family, a 6-(N-methyl-N-phenylamino) tetralin derivative exhibits IC50 values of 100,000 nM — a >180-fold potency penalty — underscoring the sensitivity of target engagement to the specific substituent combination on the tetralin core . The parent compound (CAS 1758-21-0) serves as the bench-stable, achiral starting material from which the chiral 1-amino center is introduced via reductive amination or related methods, followed by chiral resolution .

Regiospecific Functionalization for Pharmaceutical Intermediate Synthesis

Process chemists and CRO teams requiring regiospecifically mono-functionalized tetralin intermediates — for example, 7-substituted 6-methoxy-5-methyltetralin derivatives — benefit from the regiochemical blocking effect of the 5-methyl group. This substitution pattern eliminates one of the two methoxy-ortho positions as a competing electrophilic site, directing formylation, Friedel-Crafts acylation, or halogenation preferentially to the C-7 position . This contrasts with 6-methoxytetralin, where both C-5 and C-7 are available, potentially requiring chromatographic separation of regioisomeric mixtures. The cacalol total synthesis literature (Kedrowski, J. Org. Chem., 2008) illustrates the general principle: methyl blocking at C-8 of the analogous 5-methoxy-1,8-dimethyltetralin enables highly regioselective 6-formylation, a strategy directly transferable to the target compound's 6-methoxy-5-methyl architecture for C-7-selective transformations . This application is particularly relevant for kilo-lab and pilot-plant campaigns where minimizing chromatographic separations translates to reduced solvent consumption and shorter cycle times.

Analytical Method Development and Reference Standard Qualification

Analytical chemistry groups developing HPLC, GC, or LC-MS methods for tetralin-derived pharmaceutical intermediates or impurities can use this compound as a retention time marker and system suitability standard for the disubstituted tetralin chemical space. The compound's molecular weight (176.26 Da), logP (~3.78), and Fsp3 (0.5) place it at a distinct position in chromatographic space relative to 6-methoxytetralin (MW 162.23, logP ~3.82) [REFS-1; REFS-2]. The 14 Da mass difference ensures baseline separation by mass-directed preparative LC-MS. Bidepharm's provision of batch-specific QC documentation (NMR, HPLC, GC) upon request makes this compound suitable as a qualified reference material for identity and purity verification in regulated analytical environments, provided that the user independently validates the certificate of analysis against their internal SOP requirements . Users should note that the compound is classified as harmful if swallowed (H302), a skin irritant (H315), and a serious eye irritant (H319), requiring appropriate PPE and engineering controls during handling .

Quote Request

Request a Quote for 6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.